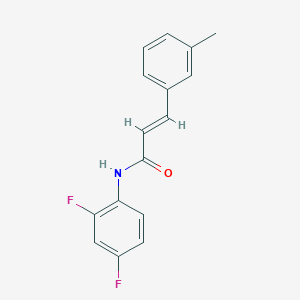

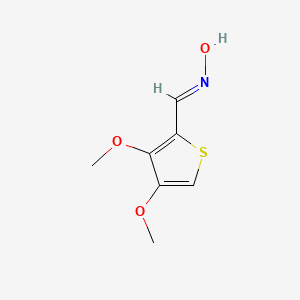

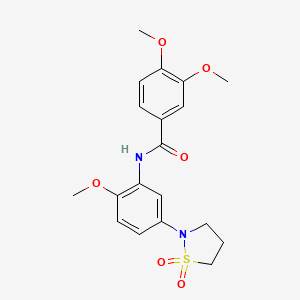

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide does not have direct synthesis information available in the queried papers. However, related compounds such as N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide and others in this class have been synthesized through various methods. For instance, the synthesis of similar compounds involves reactions such as Claisen-Schmidt Condensation and the use of catalysts or specific conditions to achieve the desired acrylamide derivatives (Patel & Panchal, 2012).

Molecular Structure Analysis The molecular structure of acrylamide derivatives often features a conjugated system that contributes to their reactivity and properties. The presence of substituents like difluorophenyl and methylphenyl groups impacts the electronic distribution and spatial configuration, influencing their interactions and reactivity. For detailed structure analysis, X-ray crystallography and NMR techniques are commonly employed to elucidate the precise molecular geometry and electron distribution (Bondock et al., 2014).

Chemical Reactions and Properties Acrylamide derivatives undergo various chemical reactions, including polymerization and cross-linking, due to the presence of the reactive acrylamide group. They can participate in radical polymerization, leading to polymers with specific functional properties. The introduction of substituents like difluorophenyl and methylphenyl modifies their reactivity and the characteristics of the resulting polymers (Mori, Sutoh, & Endo, 2005).

Physical Properties Analysis The physical properties of this compound and similar compounds, such as solubility, melting points, and thermal behavior, are crucial for their application in various fields. The solubility in different solvents, influenced by the molecular structure, determines their utility in pharmaceutical formulations and industrial processes (Yao et al., 2010).

Chemical Properties Analysis The chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in coupling reactions, are defined by the functional groups present in the molecule. The acrylamide moiety is particularly reactive in Michael addition and polymerization reactions, making these compounds versatile intermediates in synthetic chemistry (Kikuchi et al., 2016).

Scientific Research Applications

Synthesis and Characterization

The acrylamide derivatives, including those related to N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide, have been synthesized and characterized to explore their various applications. For instance, studies have focused on understanding the molecular structure and properties through spectroscopic techniques and solid–liquid equilibrium information. These compounds are often synthesized for their potential as monomers in polymerization reactions, highlighting their importance in material science and industrial applications (Yao et al., 2010).

Biomedical Applications

Research on acrylamide derivatives has shown significant potential in biomedical applications. For instance, studies have demonstrated the controlled polymerization of N-isopropylacrylamide, a compound closely related to this compound, which is extensively used in drug delivery systems (Convertine et al., 2004).

Material Science and Engineering

In material science, acrylamide derivatives are utilized for their unique properties. For example, the synthesis and characterization of new acrylamide derivatives have been studied for use as corrosion inhibitors, indicating their critical role in protecting materials and enhancing their longevity (Abu-Rayyan et al., 2022). Additionally, the preparation and adsorption properties of ion-imprinted polymers based on synthesized novel functional monomer, closely related to this compound, demonstrate the compound's potential in environmental applications and selective ion recognition (Zhao et al., 2021).

Chemical Synthesis and Industrial Applications

Acrylamide derivatives are key intermediates in various chemical synthesis processes. Research on the telescoped continuous flow synthesis of phenyl acrylamide, a process related to the synthesis of this compound, shows the importance of these compounds in the development of sustainable and efficient chemical processes for producing valuable intermediates for the polymer synthesis, fine chemicals, and pharmaceutics industries (Salaklang et al., 2020).

properties

IUPAC Name |

(E)-N-(2,4-difluorophenyl)-3-(3-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO/c1-11-3-2-4-12(9-11)5-8-16(20)19-15-7-6-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDSUGGMRTXON-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

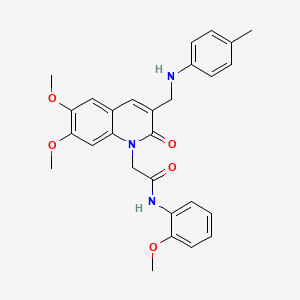

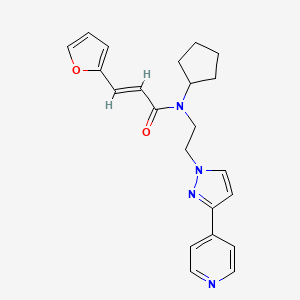

![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

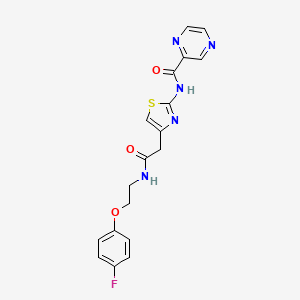

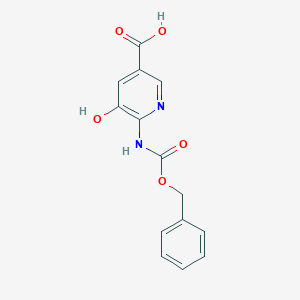

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

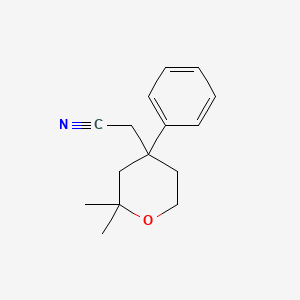

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)

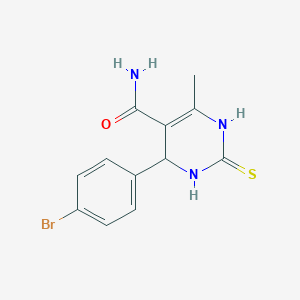

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)